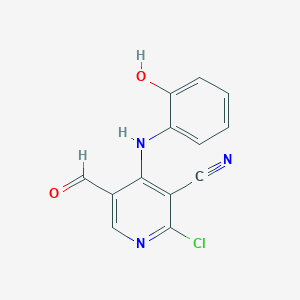
2-Chloro-5-formyl-4-((2-hydroxyphenyl)amino)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-formyl-4-((2-hydroxyphenyl)amino)nicotinonitrile is a chemical compound with the molecular formula C13H8ClN3O2 and a molecular weight of 273.67 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications .
Méthodes De Préparation
The synthesis of 2-Chloro-5-formyl-4-((2-hydroxyphenyl)amino)nicotinonitrile typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Nicotinonitrile Core: This step involves the reaction of a suitable precursor with a nitrile group to form the nicotinonitrile core.
Formylation: The formyl group is introduced at the 5-position using formylation reagents like formic acid or formyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale production .
Analyse Des Réactions Chimiques
2-Chloro-5-formyl-4-((2-hydroxyphenyl)amino)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the formyl group to an alcohol or other reduced forms.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-Chloro-5-formyl-4-((2-hydroxyphenyl)amino)nicotinonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-formyl-4-((2-hydroxyphenyl)amino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
2-Chloro-5-formyl-4-((2-hydroxyphenyl)amino)nicotinonitrile can be compared with other similar compounds, such as:
2-Chloro-5-formyl-4-aminonicotinonitrile: Lacks the 2-hydroxyphenyl group, which may affect its reactivity and selectivity.
2-Chloro-5-formyl-4-((2-methoxyphenyl)amino)nicotinonitrile: Contains a methoxy group instead of a hydroxy group, which may influence its chemical properties and biological activities.
2-Chloro-5-formyl-4-((2-hydroxyphenyl)amino)pyridine: Similar structure but lacks the nitrile group, which may impact its reactivity and applications.
Propriétés
Formule moléculaire |
C13H8ClN3O2 |
|---|---|
Poids moléculaire |
273.67 g/mol |
Nom IUPAC |
2-chloro-5-formyl-4-(2-hydroxyanilino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8ClN3O2/c14-13-9(5-15)12(8(7-18)6-16-13)17-10-3-1-2-4-11(10)19/h1-4,6-7,19H,(H,16,17) |
Clé InChI |
SQCFUYDKWXMSTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC2=C(C(=NC=C2C=O)Cl)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)phenyl]ethan-1-ol](/img/structure/B11846970.png)
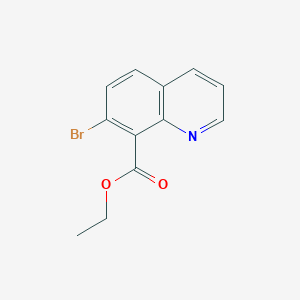


![2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B11847006.png)
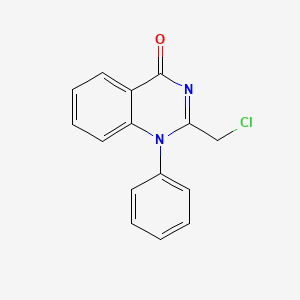
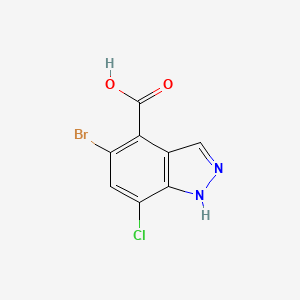



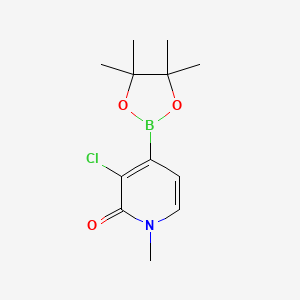


![3-Chloro-4-((7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11847056.png)
